molecular formula C7H6N2O B3032637 6-Methylpyridine-3-carbonitrile 1-oxide CAS No. 31795-59-2

6-Methylpyridine-3-carbonitrile 1-oxide

Cat. No.: B3032637
CAS No.: 31795-59-2
M. Wt: 134.14 g/mol
InChI Key: YMXJRWBSMGODNX-UHFFFAOYSA-N
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Description

Its unique structure offers opportunities in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-3-carbonitrile 1-oxide involves several steps. One common method includes the reaction of 6-methylpyridine with cyanogen bromide under controlled conditions to form the nitrile group. The subsequent oxidation of the nitrile compound using hydrogen peroxide or other oxidizing agents yields this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-3-carbonitrile 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical reducing agents.

    Substitution: Sodium hydroxide or other strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and other functionalized compounds .

Scientific Research Applications

6-Methylpyridine-3-carbonitrile 1-oxide has numerous applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6-Methylpyridine-3-carbonitrile 1-oxide exerts its effects involves interactions with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbonitrile: Lacks the methyl group at the 6-position.

    6-Methylpyridine-2-carbonitrile: The nitrile group is at the 2-position instead of the 3-position.

    Pyridine-3-carbonitrile 1-oxide: Lacks the methyl group at the 6-position.

Uniqueness

6-Methylpyridine-3-carbonitrile 1-oxide is unique due to the presence of both the methyl group at the 6-position and the nitrile group at the 3-position, along with the 1-oxide functionality.

Properties

IUPAC Name

6-methyl-1-oxidopyridin-1-ium-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-6-2-3-7(4-8)5-9(6)10/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXJRWBSMGODNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)C#N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600288
Record name 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31795-59-2
Record name 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-methylnicotinonitrile (4.15 g) and 3-chloroperbenzoic acid (8.3 g) in dichloromethane (200 ml) was stirred under an argon atomosphere at room temperature for 16h. The dichloromethane was evaporated under reduced pressure and the residue purified by flash column chromatography on silica (K60), using ethyl acetate and then methanol: dichloromethane (1:9 by volume) as eluting solvent to give 5-cyano-2-methylpyridine-1-oxide, mp 133.5°.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methylnicotinonitrile (3.68 g, 31.15 mmol) is dissolved in chloroform (60 ml). 3-Chloroperoxybenzoic acid (7.53 g, 32.71 mmol) is added dropwise as a solution in chloroform (60 ml), and the solution is stirred at room temperature overnight. Sodium sulphite (2.92 g, 23.17 mmol) is added, and the resulting mixture is stirred for one hour. The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with chloroform (500 ml). The organic phase is washed with brine, dried over magnesium sulphate monohydrate, filtered and concentrated in vacuo. The residue is used without further purification.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.53 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
2.92 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
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Reaction Step One
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Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpyridine-3-carbonitrile 1-oxide
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6-Methylpyridine-3-carbonitrile 1-oxide
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6-Methylpyridine-3-carbonitrile 1-oxide
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6-Methylpyridine-3-carbonitrile 1-oxide
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6-Methylpyridine-3-carbonitrile 1-oxide
Reactant of Route 6
6-Methylpyridine-3-carbonitrile 1-oxide

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